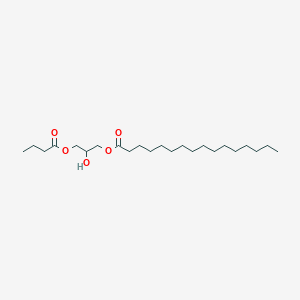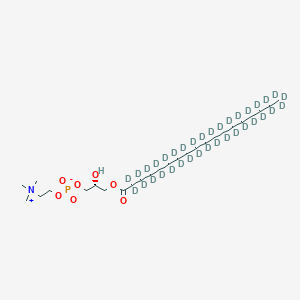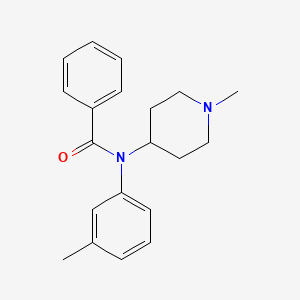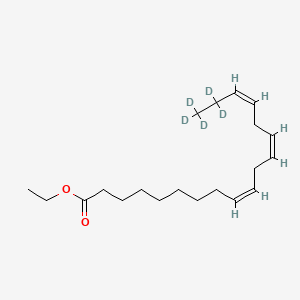
Hexadecanoic acid, 2-hydroxy-3-(1-oxobutoxy)propyl ester
Vue d'ensemble
Description
Le 1-Palmitoyl-3-Butyryl-rac-glycérol est un composé de diacylglycérol qui contient de l'acide palmitique en position sn-1 et de l'acide butyrique en position sn-3 . Il est connu pour son rôle dans la biochimie des lipides et a diverses applications dans la recherche scientifique.
Méthodes De Préparation
Voies synthétiques et conditions de réaction
Le 1-Palmitoyl-3-Butyryl-rac-glycérol peut être synthétisé par des réactions d'estérification impliquant l'acide palmitique et l'acide butyrique avec le glycérol. La réaction nécessite généralement un catalyseur, tel que l'acide sulfurique, et est conduite sous des conditions de température et de pression contrôlées pour assurer la formation du diacylglycérol souhaité .
Méthodes de production industrielle
Dans les milieux industriels, la production de 1-Palmitoyl-3-Butyryl-rac-glycérol implique des procédés d'estérification à grande échelle. Ces procédés utilisent des réactifs de haute pureté et des systèmes catalytiques avancés pour atteindre des rendements et une pureté élevés du produit final. Les conditions de réaction sont optimisées pour minimiser les sous-produits et assurer une qualité constante .
Analyse Des Réactions Chimiques
Types de réactions
Le 1-Palmitoyl-3-Butyryl-rac-glycérol subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former les cétones et les aldéhydes correspondants.
Réduction : Les réactions de réduction peuvent convertir les groupes esters en alcools.
Substitution : Les groupes esters peuvent être substitués par d'autres groupes fonctionnels par des réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que l'hydrure d'aluminium et le borohydrure de sodium sont utilisés.
Substitution : Les nucléophiles comme les amines et les thiols sont utilisés dans les réactions de substitution.
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent divers dérivés du 1-Palmitoyl-3-Butyryl-rac-glycérol, tels que les alcools, les cétones et les esters substitués .
Applications de la recherche scientifique
Le 1-Palmitoyl-3-Butyryl-rac-glycérol a une large gamme d'applications dans la recherche scientifique :
Chimie : Il est utilisé comme substrat pour étudier la stéréospécificité et la typosélectivité des lipases.
Mécanisme d'action
Le mécanisme d'action du 1-Palmitoyl-3-Butyryl-rac-glycérol implique son interaction avec les voies métaboliques des lipides. Il agit comme un substrat pour les lipases, qui catalysent l'hydrolyse des liaisons esters, libérant de l'acide palmitique et de l'acide butyrique. Ces acides gras peuvent ensuite participer à divers processus métaboliques, influençant les fonctions cellulaires et les voies de signalisation .
Applications De Recherche Scientifique
1-Palmitoyl-3-Butyryl-rac-glycerol has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-Palmitoyl-3-Butyryl-rac-glycerol involves its interaction with lipid metabolic pathways. It acts as a substrate for lipases, which catalyze the hydrolysis of the ester bonds, releasing palmitic acid and butyric acid. These fatty acids can then participate in various metabolic processes, influencing cellular functions and signaling pathways .
Comparaison Avec Des Composés Similaires
Composés similaires
1-Palmitoyl-2-Stéaroyl-3-Butyryl-rac-glycérol : Ce composé incorpore de l'acide stéarique en position sn-2, en plus de l'acide palmitique et de l'acide butyrique.
1-Palmitoyl-2-Oléoyl-3-Butyryl-rac-glycérol : Ce composé comprend de l'acide oléique en position sn-2, ainsi que de l'acide palmitique et de l'acide butyrique.
Unicité
Le 1-Palmitoyl-3-Butyryl-rac-glycérol est unique en raison de sa combinaison spécifique d'acide palmitique et d'acide butyrique, qui confère des propriétés biochimiques distinctes. Sa structure lui permet de servir d'outil précieux dans la recherche sur les lipides, en particulier dans les études impliquant le métabolisme des diacylglycérols et la spécificité des lipases .
Propriétés
IUPAC Name |
(3-butanoyloxy-2-hydroxypropyl) hexadecanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H44O5/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-18-23(26)28-20-21(24)19-27-22(25)17-4-2/h21,24H,3-20H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMYBQRDPCWABIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H44O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20358-82-1 | |
| Record name | 3-Butyro-1-palmitin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020358821 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-BUTYRO-1-PALMITIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1924Z7R0CP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-[2,4-bis[1,1-di(methyl-d3)ethyl-2,2,2-d3]-5-hydroxyphenyl-3d]-1,4-dihydro-4-oxo-3-quinolinecarboxamide](/img/structure/B3026103.png)
![9Z,12Z-octadecadienoic acid, 2,3-bis[(1-oxooctyl)oxy]propyl ester](/img/structure/B3026105.png)
![Eicosanoic acid, 2-hydroxy-3-[(1-oxooctadecyl)oxy]propyl ester](/img/structure/B3026107.png)
![9Z-octadecenoic acid, 2-(1-oxobutoxy)-1-[(1-oxobutoxy)methyl]ethyl ester](/img/structure/B3026108.png)
![9Z-octadecenoic acid, 2-[(1-oxoheptadecyl)oxy]-1-[[(1-oxoheptadecyl)oxy]methyl]ethyl ester](/img/structure/B3026109.png)


![(alphaR,betaS)-beta-[[[1,1-di(methyl-d3)ethoxy-2,2,2-d3]carbonyl]amino]-alpha-hydroxy-benzenepropanoic acid, (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-12b-(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-11-hydroxy-4,6-dimethoxy-4a,8,13,13-tetramethyl-5-oxo-7,11-methano-1H-cyclodeca[3,4]benz[1,2-b]oxet-9-yl ester](/img/structure/B3026114.png)
![(T-4)-[2-[(3,5-dimethyl-2H-pyrrol-2-ylidene-kappaN)methyl]-5-[(1E)-2-phenylethenyl]-1H-pyrrolato-kappaN]difluoro-boron](/img/structure/B3026116.png)

